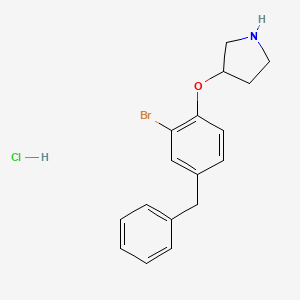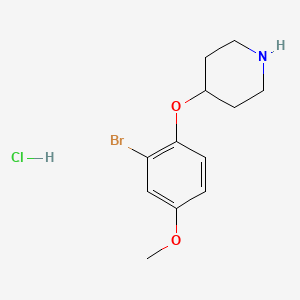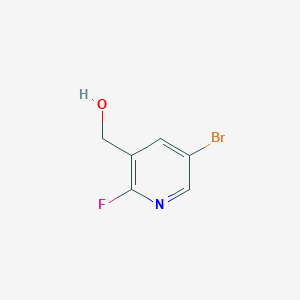
(5-Bromo-2-fluoropyridin-3-YL)methanol
Vue d'ensemble
Description
(5-Bromo-2-fluoropyridin-3-YL)methanol is an organic compound with the chemical formula C5H5BrFN2O. It is a colorless liquid with a boiling point of 160°C and a melting point of -26°C. This compound has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a catalyst, and as a fluorescent probe. It is also used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Schiff Base Compound Synthesis : A Schiff base compound using related bromo-fluoro-substituted pyridines has been synthesized, demonstrating potential in developing new materials with specific chemical properties (Wang et al., 2008).
IR Spectroscopy of Hydrogen-bonded Clusters : Studies involving 2-fluoropyridine and methanol clusters, closely related to (5-Bromo-2-fluoropyridin-3-yl)methanol, have provided insights into hydrogen bonding and molecular interactions, crucial for understanding complex chemical systems (Y. Nibu et al., 2006).
Versatile Synthesis of Fluoropyridines : Research on the synthesis of various fluoropyridines, including those similar to (5-Bromo-2-fluoropyridin-3-yl)methanol, has shown methods for creating diverse chemical structures, which can be applied in different areas of chemistry and material science (Sutherland & Gallagher, 2003).
Potential Applications
Molecular Structures and Coordination Chemistry : The study of halogeno-pyridinolate complexes, which are structurally related to (5-Bromo-2-fluoropyridin-3-yl)methanol, has implications for the development of coordination compounds with potential applications in catalysis and material science (Schäffler et al., 2006).
Chemoselective Amination : Research involving chemoselective functionalization of compounds structurally similar to (5-Bromo-2-fluoropyridin-3-yl)methanol showcases the potential for selective chemical reactions, which is crucial in pharmaceutical and material synthesis (Stroup et al., 2007).
Propriétés
IUPAC Name |
(5-bromo-2-fluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZBGIOIZYWAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoropyridin-3-YL)methanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

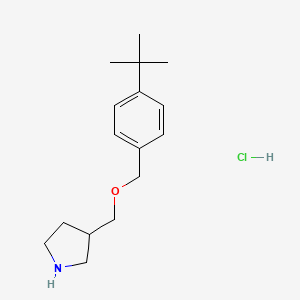
![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)
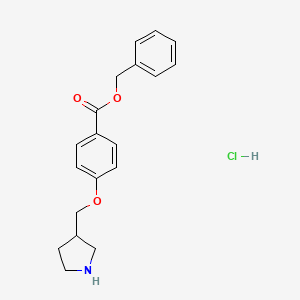
![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)
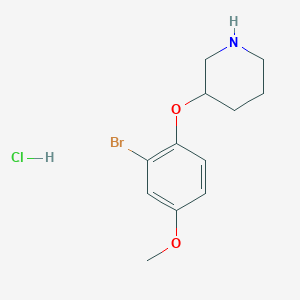
![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
